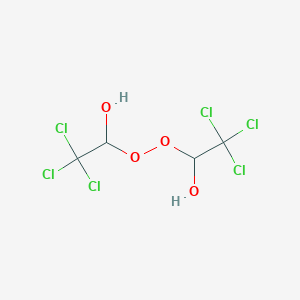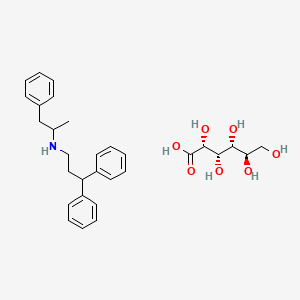
Germanium;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germanium and zinc are two elements that form a compound with significant industrial and scientific applications. Germanium is a lustrous, hard, grayish-white metalloid in the carbon group, positioned between silicon and tin. It possesses semiconductor properties, making it indispensable in modern electronics like transistors and solar cells . Zinc, on the other hand, is a bluish-white, lustrous metal known for its anti-corrosion properties and is widely used in galvanization . The combination of germanium and zinc results in a compound that leverages the unique properties of both elements, making it valuable in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of germanium-zinc compounds often involves the reaction of germanium dioxide (GeO₂) with zinc oxide (ZnO) under high-temperature conditions. One common method is the reduction of these oxides using hydrogen gas, which results in the formation of germanium-zinc alloys .
Industrial Production Methods: In industrial settings, germanium is typically recovered from zinc refining residues. The process involves leaching zinc oxide dust with sulfuric acid, which dissolves both germanium and zinc. The solution is then subjected to various separation techniques to isolate and purify germanium and zinc .
Types of Reactions:
Oxidation: Germanium reacts with oxygen to form germanium dioxide (GeO₂), while zinc forms zinc oxide (ZnO).
Reduction: Both germanium and zinc can be reduced from their oxides using hydrogen gas.
Substitution: Germanium can undergo substitution reactions with halogens to form germanium tetrahalides.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Typically involves hydrogen gas at high temperatures.
Substitution: Involves halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Germanium dioxide (GeO₂) and zinc oxide (ZnO).
Reduction: Pure germanium and zinc metals.
Substitution: Germanium tetrahalides (e.g., GeCl₄).
Wissenschaftliche Forschungsanwendungen
Chemistry: Germanium-zinc compounds are used in the synthesis of various semiconductor materials, which are crucial for electronic devices .
Biology: Germanium has shown potential in biological applications due to its ability to modulate immune responses and exhibit anti-inflammatory properties .
Medicine: Germanium compounds are being explored for their potential in treating certain diseases, including cancer, due to their unique biological effects .
Industry: Germanium-zinc compounds are used in the production of fiber optics, infrared optics, and as catalysts in polymerization reactions .
Wirkmechanismus
The mechanism by which germanium-zinc compounds exert their effects involves the interaction of germanium with biological molecules, leading to modulation of immune responses and anti-inflammatory effects. Germanium can form complexes with proteins and enzymes, influencing various biochemical pathways . In industrial applications, the semiconductor properties of germanium are leveraged to enhance the performance of electronic devices .
Vergleich Mit ähnlichen Verbindungen
Silicon: Like germanium, silicon is a semiconductor used in electronic devices.
Tin: Shares similar chemical properties with germanium and is used in alloys and coatings.
Arsenic: Used in semiconductor materials, similar to germanium.
Uniqueness: Germanium-zinc compounds are unique due to their combination of semiconductor properties and biological effects. Unlike silicon and tin, germanium exhibits significant biological activity, making it valuable in both industrial and medical applications .
Eigenschaften
Molekularformel |
GeZn |
|---|---|
Molekulargewicht |
138.0 g/mol |
IUPAC-Name |
germanium;zinc |
InChI |
InChI=1S/Ge.Zn |
InChI-Schlüssel |
MRZMQYCKIIJOSW-UHFFFAOYSA-N |
Kanonische SMILES |
[Zn].[Ge] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)







![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)



